13-Methylhentriacontane

Description

Significance of Cuticular Hydrocarbons (CHCs) in Insect Chemical Communication

All insects are coated in a thin, waxy layer of lipids on their cuticle, the primary function of which is to form a protective barrier against desiccation and environmental stressors. mdpi.comnih.gov These cuticular hydrocarbons (CHCs) are complex mixtures, primarily composed of straight-chain alkanes (n-alkanes), alkenes with one or more double bonds, and methyl-branched alkanes. nih.govannualreviews.org

While the waterproofing function of CHCs is critical for terrestrial life, these molecules have secondarily evolved to play a crucial role in chemical signaling. nih.govannualreviews.org The specific blend of dozens or even hundreds of different hydrocarbons creates a unique chemical signature, akin to a fingerprint. researchgate.net This profile can convey a wealth of information to other insects upon contact, including species identity, sex, reproductive status, age, and social caste. researchgate.net This chemical language is fundamental to behaviors ranging from mate selection to nestmate recognition in social insects. researchgate.netmdpi.com

Overview of Methyl-Branched Alkanes as Semiochemicals

Within the complex mixture of CHCs, methyl-branched alkanes are particularly important as semiochemicals—chemicals that mediate interactions between organisms. Unlike the relatively simple structure of n-alkanes, the addition of one or more methyl groups along the carbon backbone introduces significant structural diversity. annualreviews.org The number and position of these methyl branches create a vast potential for unique molecular isomers. annualreviews.org

This structural complexity is key to their function as information-rich signals. annualreviews.org While longer-chain n-alkanes are excellent for waterproofing, their structural simplicity limits their information-carrying capacity. Methyl-branched alkanes, however, provide a more sophisticated code. annualreviews.org In many insect species, these branched compounds are the predominant type of CHC and are deeply involved in recognition systems. sekj.org For example, in many social insects, specific methyl-branched alkanes on a colony member's cuticle are "read" by the antennae of another, allowing for the instant identification of friend or foe. researchgate.net

Historical Context of 13-Methylhentriacontane Research in Chemoecology

The study of this compound as a specific and significant semiochemical has its roots in early investigations into host-parasitoid relationships. A pivotal discovery identified this compound as a key kairomone—a chemical substance emitted by one species that benefits a receiving species. cambridge.orgbenthamopenarchives.com

Research demonstrated that this compound, present in the frass (feces), saliva, and hemolymph of the corn earworm, Helicoverpa zea, acts as a powerful host-finding stimulant for the specialist parasitoid wasp, Microplitis croceipes. cambridge.orgresearchgate.netresearchgate.net This wasp uses the chemical cue to locate its host for egg-laying. researchgate.net This finding was significant because it isolated a single, non-volatile hydrocarbon and demonstrated its critical role in a complex ecological interaction, paving the way for further research into its presence and function in other insect species.

Detailed Research Findings

Subsequent research has identified this compound as a component of the cuticular hydrocarbon profile in a variety of insect orders. Its role is often associated with recognition, either between species (as a kairomone) or within a species (as a pheromone). The following table summarizes key findings regarding this compound.

| Species | Order | Family | Identified Role of this compound |

| Helicoverpa zea (Corn earworm) | Lepidoptera | Noctuidae | Kairomone: Host recognition cue for the parasitoid Microplitis croceipes. cambridge.orgbenthamopenarchives.comresearchgate.net |

| Microplitis croceipes | Hymenoptera | Braconidae | Kairomone Receptor: Uses the compound to locate its host, H. zea. researchgate.netresearchgate.netpherobase.com |

| Leptopilina boulardi | Hymenoptera | Figitidae | Pheromone Component: Part of the complex cuticular hydrocarbon profile involved in mate recognition. uni-regensburg.de |

| Leptopilina pacifica | Hymenoptera | Figitidae | Pheromone Component: Part of the female cuticular hydrocarbon profile that elicits courtship from males. d-nb.info |

Properties

IUPAC Name |

13-methylhentriacontane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABDGBBPSIKJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

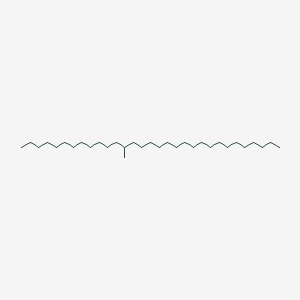

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity of 13 Methylhentriacontane

Distribution Across Insect Taxa

Cuticular hydrocarbons are integral to insect biology, serving as semiochemicals that can act as pheromones for mating, aggregation, or territory marking, and as kairomones for species recognition by predators or parasitoids. The specific blend of CHCs, including isomers like 13-Methylhentriacontane, creates a chemical signature unique to a species, sex, or even individual.

Within the order Hymenoptera, this compound has been identified in the chemical profiles of several species. In the parasitoid wasp Leptopilina pacifica, this compound is present in both males and females. d-nb.inforesearchgate.net It is also found in the braconid wasp Bracon cephi. The presence of such compounds is critical for parasitoids, which may use them for mate recognition or as cues to avoid hosts that are already parasitized.

The compound has also been identified as a pheromone component in ants, including the Australian cocktail ant (Iridomyrmex nitidiceps) and the desert ant Cataglyphis bombycinus. In social insects like ants, CHCs are fundamental for nestmate recognition and maintaining social colony structure.

In the order Diptera, this compound is noted as a semiochemical in tsetse flies. Specifically, it has been identified in the Savannah tsetse fly (Glossina austeni) and in Glossina morsitans morsitans. In these insects, cuticular hydrocarbons are known to play a role in sexual communication, acting as contact sex pheromones.

Several species within Coleoptera utilize this compound. It is found in the wasp nest beetle (Metoecus paradoxus), a social parasite that must chemically mimic its host to survive within the wasp colony. oup.comresearchgate.netresearchgate.netnih.govhawaii.edu The compound is also present in the rove beetle Diaritiger fossulatus. The coffee berry borer (Hypothenemus hampei) and its ectoparasitoid, Cephalonomia stephanoderis, both possess 13-methyl alkanes as part of their CHC profiles, which are crucial for their interaction. oup.com

The occurrence of this compound extends beyond the major insect orders. It has been identified as a pheromone in species from other arthropod classes and orders:

Araneae (Spiders): The green ant hunter spider, Cosmophasis bitaeniata, uses this compound.

Heteroptera (True Bugs): It is found in the large milkweed bug, Oncopeltus fasciatus.

Psocodea (formerly Homoptera): The psyllids Aacanthocnema dobsoni and the pear sucker, Cacopsylla pyricola, are also reported to utilize this chemical.

| Order | Family | Species | Common Name |

|---|---|---|---|

| Hymenoptera | Figitidae | Leptopilina pacifica | Parasitoid Wasp |

| Hymenoptera | Braconidae | Bracon cephi | Parasitoid Wasp |

| Hymenoptera | Formicidae | Iridomyrmex nitidiceps | Australian Cocktail Ant |

| Hymenoptera | Formicidae | Cataglyphis bombycinus | Desert Ant |

| Diptera | Glossinidae | Glossina austeni | Savannah Tsetse Fly |

| Diptera | Glossinidae | Glossina morsitans morsitans | Tsetse Fly |

| Coleoptera | Ripiphoridae | Metoecus paradoxus | Wasp Nest Beetle |

| Coleoptera | Pselaphidae | Diaritiger fossulatus | Rove Beetle |

| Coleoptera | Curculionidae | Hypothenemus hampei | Coffee Berry Borer |

| Araneae | Salticidae | Cosmophasis bitaeniata | Green Ant Hunter |

| Heteroptera | Lygaeidae | Oncopeltus fasciatus | Large Milkweed Bug |

| Psocodea | Psyllidae | Aacanthocnema dobsoni | Psyllid |

| Psocodea | Psyllidae | Cacopsylla pyricola | Pear Sucker |

Presence in Plant Cuticular Waxes

The surfaces of plants are covered by a cuticle composed of cutin and waxes, which serves as a primary barrier against environmental stressors. nih.govresearchgate.net Plant cuticular waxes are complex mixtures consisting of very long-chain fatty acids and their derivatives, including alkanes, alcohols, aldehydes, and esters. nih.govsi.eduresearchgate.net Alkanes are a ubiquitous component of these waxes and contribute to their hydrophobicity, which is essential for preventing non-stomatal water loss. nih.govscienceopen.com While straight-chain alkanes are common, the specific presence of the branched alkane this compound in plant cuticular waxes is not widely documented in available scientific literature.

Variation in Composition Across Life Stages and Physiological States

The composition of cuticular hydrocarbons in insects is not static; it can change significantly depending on the organism's age, life stage, and physiological condition, such as mating status. These chemical changes are often linked to different biological functions required at various points in an insect's life.

A clear example of variation is seen between sexes. In the parasitoid wasp Leptopilina pacifica, the chemical profiles of males and females show quantitative differences. d-nb.info While both sexes possess this compound (in a mixture with 15-methylhentriacontane), the mean amount is notably higher in females than in males. d-nb.inforesearchgate.net

| Sex | Mean Amount (ng ± SD) per Individual |

|---|---|

| Female | 7.41 ± 6.55 |

| Male | 4.30 ± 3.68 |

Furthermore, studies on the ectoparasitoid wasp Cephalonomia stephanoderis have shown that while the same CHCs are present in larvae, males, and females, their relative abundances differ. oup.com This wasp's host, the coffee berry borer (Hypothenemus hampei), also shows distinct CHC profiles across its larval, prepupal, pupal, and adult stages. oup.com These findings underscore that the relative proportions of methyl-branched alkanes, including compounds like this compound, can vary across different life stages and between sexes, reflecting their dynamic role in insect development and communication.

Intraspecific and Interspecific Chemodiversity of Methyl-Branched Hentriacontanes

Methyl-branched alkanes, a class of cuticular hydrocarbons (CHCs), play a crucial role in insect chemical communication, acting as signals for species and nestmate recognition, and in regulating social interactions. The diversity of these compounds, both within a single species (intraspecific) and between different species (interspecific), is vast. This chemodiversity is evident in the varying composition of methyl-branched hentriacontanes, including isomers like this compound, across different insect orders. The specific placement of methyl groups along the carbon chain and the relative abundance of these isomers contribute to the unique chemical signature of a species or even an individual.

Research into the chemical ecology of the parasitic wasp Leptopilina pacifica has identified this compound as a component of its cuticular hydrocarbon profile. Notably, there is a quantifiable difference in the amount of this compound between sexes, demonstrating intraspecific chemodiversity. In females, the mean amount of this compound (in a mixture with 15-methylhentriacontane) was measured at 7.41 (± 6.55) nanograms per individual. In contrast, males of the same species were found to have a lower mean amount of 4.30 (± 3.68) nanograms per individual mdpi.com. This sexual dimorphism in CHC profiles is a common phenomenon in insects and is often linked to mate recognition and reproductive behaviors.

The following table details the intraspecific variation of this compound in Leptopilina pacifica.

| Species | Sex | Mean Amount (ng/individual) ± SD |

| Leptopilina pacifica | Female | 7.41 ± 6.55 |

| Leptopilina pacifica | Male | 4.30 ± 3.68 |

Data sourced from Pfeiffer et al. (2019). mdpi.com

Interspecific chemodiversity is highlighted when comparing the CHC profiles of different insect orders. While this compound has been identified in Hymenoptera, a different isomer, 3-methylhentriacontane (B1196358), has been noted in Coleoptera. A study on the lesser grain borer, Rhyzopertha dominica, a beetle species, investigated the role of cuticular hydrocarbons in phosphine (B1218219) resistance. This research found that 3-methylhentriacontane was present in significantly different amounts between phosphine-susceptible and phosphine-resistant strains, suggesting its potential role as a physiological marker or contributor to resistance mechanisms. This variation between a wasp and a beetle in the specific isomer of methylhentriacontane present underscores the vast interspecific diversity of these compounds.

Further illustrating this diversity, studies on various species of parasitic wasps in the genus Muscidifurax show that species and sexes can be clearly differentiated by the identity and abundance of their cuticular hydrocarbons. Females tend to have methyl branches located towards the ends of the carbon chain, while males often exhibit more internally located methyl groups myrmecologicalnews.org. This highlights a general pattern where the specific position of the methyl branch on a long-chain alkane is a key variable in generating species- and sex-specific chemical signals. While methyl-branched alkanes are dominant components in the CHC profiles of most Hymenoptera, they constitute a smaller fraction in other insects like Drosophila, where other classes of CHCs may be more prevalent antwiki.org.

The table below presents a comparison of methyl-branched hentriacontane (B1218953) presence in different insect species, illustrating interspecific chemodiversity.

| Species | Order | Compound | Biological Context |

| Leptopilina pacifica | Hymenoptera | This compound | Component of cuticular hydrocarbon profile, differs between sexes mdpi.com. |

| Rhyzopertha dominica | Coleoptera | 3-Methylhentriacontane | Abundance differs between phosphine-susceptible and resistant strains. |

This diversity in methyl-branched hentriacontanes and other CHCs is fundamental to their function. The specificity of the chemical structure, including chain length and branch position, allows for the encoding of complex information on the insect's cuticle. Males of the parasitic wasp Lariophagus distinguendus, for example, respond very specifically to 3-methylheptacosane (B3047540) and can discriminate it from isomers with even slight variations in methyl branch position researchgate.netnih.gov. This demonstrates the high degree of chemical specificity required for these compounds to function effectively as signals in insect communication systems.

Biological and Ecological Functions of 13 Methylhentriacontane As a Semiochemical

Contribution to Species and Colony Recognition Cues

Beyond its role as a kairomone, 13-methylhentriacontane is also a component of the complex blend of cuticular hydrocarbons (CHCs) that cover the exoskeleton of many insects. These CHCs are fundamental to various recognition systems.

In many insect species, CHCs serve as close-range contact pheromones that mediate species and sex recognition, which is essential for successful mating. The specific blend of hydrocarbons on a female's cuticle can signal her identity and receptivity to a potential male suitor.

Table 2: Role of this compound in Mate Recognition

| Species | Signal Class | Behavioral Response | Role of this compound |

| Leptopilina pacifica | Cuticular Hydrocarbon (CHC) | Male courtship (wing-fanning) | Component of the active CHC blend |

In eusocial insects like ants, bees, and wasps, the ability to distinguish between colony members (nestmates) and outsiders (non-nestmates) is crucial for maintaining colony integrity and protecting resources. This nestmate recognition is primarily based on a "colony odor," which is a complex mixture of CHCs shared among all members of a colony.

While direct studies singling out this compound in nestmate recognition are scarce, there is extensive evidence that methyl-branched alkanes, the chemical class to which it belongs, are of paramount importance in this process. frontiersin.orgfrontiersin.orgstanford.edu In many ant species, these branched hydrocarbons are considered to be the most critical components of the recognition cue, carrying more informational weight than linear alkanes. frontiersin.orgstanford.edu The colony's specific odor profile, or "gestalt," is formed by the qualitative and quantitative combination of many different CHCs, including various methyl-branched alkanes. Workers learn this template and use it to identify any individual bearing a dissimilar profile as a non-nestmate. Therefore, this compound likely functions as one of many components that contribute to the unique chemical signature of a colony, playing an integral part in the social cohesion of these insects.

Hybridization and Chemical Signal Sorting in Species Complexes

In many insect species, cuticular hydrocarbons serve as a primary mechanism for species recognition, playing a vital role in reproductive isolation. researchgate.net The specific composition and relative abundance of these compounds on an insect's cuticle create a chemical signature that allows individuals to distinguish between potential mates of the same species and those of other closely related species. frontiersin.org

Research on various insect groups has demonstrated that even minor alterations in the CHC bouquet can lead to significant changes in mating preferences, thereby preventing hybridization. For instance, studies on parasitoid wasps have shown that males can distinguish between females of their own species and those of others based on differences in their CHC profiles, with methyl-branched alkanes being critical recognition cues. bohrium.com While direct evidence for the role of this compound in the hybridization dynamics of a specific species complex is not extensively documented in available research, its structural class suggests it is a likely contributor to the chemical "fingerprint" that maintains species boundaries.

The sorting of chemical signals is crucial in environments where multiple species are present. Insects have evolved highly sensitive chemosensory systems capable of detecting and processing complex chemical information from the cuticle of other individuals. This allows them to make rapid and accurate decisions regarding mate selection, thus avoiding the fitness costs associated with hybridization.

The following table illustrates the general role of different classes of cuticular hydrocarbons in species recognition, providing context for the potential function of this compound.

| Hydrocarbon Class | General Role in Species Recognition |

| n-Alkanes | Often serve as a basal component of the CHC profile, contributing to waterproofing. |

| Alkenes | Double bond position and geometry add specificity to the chemical signal. |

| Methyl-branched Alkanes | The position and number of methyl groups are critical for species-specific recognition cues. |

Involvement in Cuticular Lipid Profiles for Physiological Regulation

Beyond their role in chemical communication, cuticular hydrocarbons are essential for the physiological regulation of insects, primarily by forming a waterproof barrier that prevents desiccation. nih.gov The composition of the cuticular lipid profile, including the presence of methyl-branched alkanes like this compound, can significantly influence the physical properties of this protective layer.

The insect cuticle is a dynamic structure, and its lipid profile can change in response to various environmental and physiological stressors. nih.gov For example, insects living in arid environments often have a higher proportion of long-chain and methyl-branched hydrocarbons in their cuticle. These molecules can pack more tightly, creating a more effective barrier against water loss.

Studies on various insect species have shown that changes in the CHC profile are associated with physiological states such as diapause (a period of suspended development). During diapause, insects are particularly vulnerable to desiccation, and their cuticular hydrocarbon profile often shifts towards longer-chain and more branched compounds to enhance water retention. researchgate.net

Furthermore, the cuticular lipid layer provides protection against pathogens and parasites. The physical and chemical properties of this layer can inhibit the adhesion and penetration of fungal spores and other microbial threats. The specific blend of hydrocarbons can create a surface that is inhospitable to potential invaders.

The table below summarizes the influence of different hydrocarbon characteristics on the physiological functions of the insect cuticle.

| Hydrocarbon Characteristic | Influence on Cuticular Function |

| Chain Length | Longer chains generally provide better waterproofing. |

| Branching (e.g., Methyl groups) | Branching can affect the melting point and fluidity of the lipid layer, influencing its effectiveness across different temperatures. |

| Saturation (Alkanes vs. Alkenes) | Saturated hydrocarbons (alkanes) are generally more stable and provide a more robust barrier. |

Biosynthetic Pathways and Regulation of Methyl Branched Alkanes

General Mechanisms of Branched Hydrocarbon Biosynthesis in Insects

The fundamental pathway for the biosynthesis of all cuticular hydrocarbons, including methyl-branched alkanes, is deeply rooted in fatty acid metabolism. researchgate.net The process is highly conserved across different insect species and begins with the de novo synthesis of fatty acids. biorxiv.org Two key enzymes initiate this process: acetyl-CoA carboxylase (ACC), which produces malonyl-CoA, and fatty acid synthase (FAS), which uses malonyl-CoA to build straight-chain fatty acids, typically up to 16 or 18 carbons in length. researchgate.netdiva-portal.org

The formation of methyl-branched hydrocarbons introduces a key modification to this general pathway. Instead of exclusively using malonyl-CoA for chain extension, the enzymatic machinery incorporates a methylmalonyl-CoA substrate at a specific point during the elongation process. pnas.org This incorporation is the critical step that introduces a methyl group onto the growing acyl chain. The position of the methyl branch is determined by when the methylmalonyl-CoA is added. For internally branched alkanes like 13-Methylhentriacontane, this incorporation occurs during one of the elongation cycles. researchgate.net

Following the initial synthesis of the methyl-branched fatty acid precursor, the molecule undergoes further elongation to achieve the very long chain lengths characteristic of cuticular hydrocarbons. biorxiv.org The final steps involve the conversion of the very-long-chain fatty acid (VLCFA) into the corresponding hydrocarbon. This is typically achieved through a reductive pathway where the fatty acyl-CoA is first reduced to an aldehyde, followed by a decarbonylation reaction that removes the carbonyl carbon, yielding the final hydrocarbon. nih.gov

Proposed Pathways for this compound Elongation (Fatty Acid Pathways)

The elongation of fatty acids to produce very-long-chain fatty acids (VLCFAs) occurs primarily in the endoplasmic reticulum and is carried out by a multi-enzyme complex known as the elongase system. nih.govkegg.jp This system catalyzes a cycle of four sequential reactions that collectively add two carbon units to the acyl chain during each cycle. diva-portal.orgresearchgate.net

The proposed pathway for the elongation of the precursor to this compound would involve the following steps:

Condensation: The cycle begins with the condensation of a methyl-branched acyl-CoA with malonyl-CoA. This reaction is the rate-limiting step and is catalyzed by a family of enzymes known as elongases (ELOVLs). diva-portal.orgnih.gov

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, utilizing NADPH as a reducing agent. researchgate.net

Dehydration: A 3-hydroxyacyl-CoA dehydratase then removes a water molecule to form a trans-2,3-enoyl-CoA. researchgate.net

Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the double bond, using NADPH to yield a saturated acyl-CoA that is two carbons longer than the original substrate. researchgate.net

This four-step cycle is repeated multiple times until the precursor for this compound, a 32-carbon methyl-branched fatty acid, is formed. The specificity of the elongase enzymes for substrates of different lengths and structures is a key factor in determining the final composition of the CHC profile. nih.gov

Enzymatic Systems Involved in Methyl Branching and Chain Elongation

The biosynthesis of this compound relies on the coordinated action of several key enzymatic systems. These enzymes are responsible for initiating the fatty acid chain, introducing the methyl branch, elongating the chain to its final length, and converting the fatty acid precursor into a hydrocarbon.

The stereochemistry of the methyl branch is a crucial aspect of the molecule's structure and is determined during biosynthesis. Research has shown that insects consistently produce methyl-branched hydrocarbons with an (R)-configuration, suggesting a highly conserved and stereoselective enzymatic process. pnas.orgpnas.org This stereoselectivity is likely controlled by the enoyl-ACP reductase domain of the fatty acid synthase during the reduction of the α,β-unsaturated thioester intermediate that is formed after the incorporation of methylmalonyl-CoA. pnas.org

| Enzyme System | Function in Biosynthesis of this compound |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA, the primary building block for fatty acid chains. |

| Fatty Acid Synthase (FAS) | Synthesizes the initial fatty acid chain and incorporates methylmalonyl-CoA to create the methyl branch. researchgate.netpnas.org |

| Elongases (ELOVL) | Catalyze the rate-limiting condensation step in the elongation of the methyl-branched fatty acid precursor to a very-long-chain fatty acid (VLCFA). nih.gov |

| Ketoacyl-CoA Reductases | Reduce the 3-ketoacyl-CoA intermediate during each elongation cycle. researchgate.net |

| Hydroxyacyl-CoA Dehydratases | Dehydrate the 3-hydroxyacyl-CoA intermediate in the elongation cycle. researchgate.net |

| Enoyl-CoA Reductases | Complete the elongation cycle by reducing the trans-2,3-enoyl-CoA. Also determines the stereochemistry of the methyl branch. pnas.orgresearchgate.net |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the final very-long-chain acyl-CoA to a fatty aldehyde. |

| Oxidative Decarbonylase | Converts the fatty aldehyde to the final this compound hydrocarbon by removing the carbonyl group. pnas.org |

Genetic Regulation of Biosynthesis and Chemodiversity

The remarkable diversity of cuticular hydrocarbon profiles observed across different insect species, and even between individuals, is a direct result of the underlying genetic architecture controlling their biosynthesis. elifesciences.orgnih.gov The expression of the genes encoding the biosynthetic enzymes is tightly regulated, allowing for dynamic changes in the CHC profile in response to developmental, environmental, and social cues. nih.gov

Studies, particularly in the model organism Drosophila melanogaster, have utilized genome-wide association studies (GWAS) and RNA interference (RNAi) to identify numerous candidate genes involved in CHC production. elifesciences.orgscienceopen.comnih.gov These genes encode not only the core biosynthetic enzymes like elongases and desaturases but also regulatory proteins such as transcription factors and hormones that modulate gene expression. nih.gov

The regulation of CHC biosynthesis is complex, with hormones playing a significant role. nih.gov For instance, juvenile hormone and ecdysteroids have been implicated in the control of CHC production, linking it to developmental stages and reproductive status. Transcription factors provide a further layer of control, integrating various signals to fine-tune the expression of biosynthetic genes. nih.gov This intricate regulatory network allows insects to produce specific and often dynamic chemical profiles that are essential for their adaptation and survival. nih.govnih.gov

| Gene/Regulator Class | Role in CHC Biosynthesis and Diversity |

| Elongase Genes (e.g., elo family) | Variation in the expression and substrate specificity of these genes leads to differences in hydrocarbon chain lengths. |

| Desaturase Genes (e.g., desat family) | Although not directly involved in saturated alkanes, their activity influences the overall fatty acid pool available for hydrocarbon synthesis. elifesciences.orgnih.gov |

| Transcription Factors | Act as master regulators, turning on or off sets of genes involved in the biosynthetic pathway in response to internal and external signals. nih.gov |

| Hormonal Regulators (e.g., Juvenile Hormone) | Coordinate CHC production with developmental timing, reproductive state, and social context. nih.gov |

| Lipases (e.g., Lip2) | May regulate the availability of free fatty acid precursors for CHC synthesis from stored triglycerides. elifesciences.orgnih.gov |

Advanced Analytical Methodologies for 13 Methylhentriacontane Characterization

Extraction and Sample Preparation from Diverse Biological Matrices

The initial and most critical step in the analysis of 13-Methylhentriacontane is its efficient extraction from the complex biological matrix. Given that this compound is a non-polar hydrocarbon typically found on the insect cuticle, the primary goal of sample preparation is to isolate it from polar lipids, proteins, and other endogenous materials. researchgate.netnih.gov

Solvent Extraction: The most common method for extracting cuticular hydrocarbons is through surface washing with a non-polar solvent. researchgate.net Hexane and pentane (B18724) are frequently used due to their volatility and effectiveness in dissolving hydrocarbons without significantly disrupting the insect's internal tissues, making non-lethal sampling possible. researchgate.netresearchgate.net The procedure typically involves briefly immersing the biological sample (e.g., an insect or a plant leaf) in the solvent for a few minutes. nih.gov

Sample Cleanup: Raw extracts often contain a mixture of compounds. Therefore, a cleanup step is essential to remove interfering substances. Solid-Phase Extraction (SPE) is a widely accepted technique for this purpose. chromatographyonline.comsigmaaldrich.com A silica (B1680970) gel column is commonly used to separate the extract into fractions of varying polarity. The saturated alkane fraction, which contains this compound, can be eluted with a non-polar solvent like hexane, while more polar compounds are retained on the column.

The table below outlines a typical extraction and preparation protocol for insect cuticular hydrocarbons.

| Step | Procedure | Purpose | Common Reagents/Materials |

| 1. Extraction | Whole-body rinse or surface wipe of the biological sample. | To dissolve and collect surface lipids, including hydrocarbons. | n-Hexane or n-Pentane |

| 2. Filtration | Passing the extract through glass wool or a filter. | To remove particulate matter like dust or tissue fragments. | Glass wool, Syringe filter |

| 3. Solvent Evaporation | Reducing the solvent volume under a gentle stream of nitrogen. | To concentrate the extracted analytes. | Nitrogen gas, Evaporator |

| 4. Fractionation (SPE) | Passing the concentrated extract through a solid sorbent. | To separate hydrocarbons from more polar lipids (e.g., fatty acids, alcohols). | Silica gel cartridge, n-Hexane |

| 5. Final Concentration | Evaporating the solvent from the collected hydrocarbon fraction. | To prepare the sample for instrumental analysis. | Nitrogen gas |

| 6. Reconstitution | Redissolving the dried extract in a precise volume of solvent. | To achieve a known concentration for quantitative analysis. | n-Hexane or other suitable solvent |

Chromatographic Separation Techniques

Due to the structural similarity of hydrocarbon isomers, high-resolution chromatographic techniques are indispensable for the accurate identification and quantification of this compound.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for analyzing volatile and semi-volatile hydrocarbons. The separation is achieved based on the compounds' boiling points and their interaction with the stationary phase of the GC column. nih.gov For long-chain alkanes, a non-polar capillary column, such as one coated with dimethylpolysiloxane (e.g., DB-5), is typically employed. nih.gov

The identification of this compound is based on its retention time compared to known standards or by calculating its Kovats Retention Index (KI). The retention index normalizes the retention time to those of adjacent n-alkanes, providing a more consistent identifier across different GC systems and conditions. unl.edu FID provides excellent sensitivity and a wide linear range for the quantification of hydrocarbons. nih.gov

The following table presents typical GC-FID parameters for the analysis of insect cuticular hydrocarbons.

| Parameter | Typical Value/Condition |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) nih.gov |

| Carrier Gas | Helium or Hydrogen nih.govnih.gov |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 290 °C nih.gov |

| Oven Program | Initial 150°C, ramp at 5°C/min to 320°C, hold for several minutes nih.gov |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 325 °C nih.gov |

For exceptionally complex biological samples containing numerous isomeric alkanes, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced resolving power. acs.orgresearchgate.net This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a mid-polar column) connected by a modulator. researchgate.net This setup allows for the separation of compounds that co-elute on a single column. acs.org

In a GC×GC chromatogram, structurally related compounds appear in ordered patterns. researchgate.net For instance, n-alkanes will form a distinct band, while branched alkanes like this compound will elute in a separate region, allowing for clear differentiation from other iso-alkanes and cycloalkanes. acs.orgdlr.de This high-resolution separation is crucial for accurately profiling complex hydrocarbon mixtures and identifying specific isomers within a given carbon number. nih.gov

While GC is the primary tool for analyzing hydrocarbons, High-Performance Liquid Chromatography (HPLC) plays a vital role in preparative fractionation of crude extracts before GC analysis. nih.govuu.se Normal-phase HPLC, using a polar stationary phase (like silica or cyano-bonded silica) and a non-polar mobile phase (like hexane), is effective for separating hydrocarbon mixtures into distinct chemical classes based on polarity. nih.govresearchgate.net

This technique can efficiently separate the saturated alkanes (including this compound) from aromatic hydrocarbons and more polar resin and asphaltene fractions. nih.govgoogle.com The collected saturate fraction can then be concentrated and analyzed by GC or GC-MS, significantly simplifying the resulting chromatogram and improving the accuracy of identification and quantification. mdpi.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the definitive tool for the structural elucidation of this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a chemical fingerprint.

Electron Ionization (EI) is a hard ionization technique that causes extensive and reproducible fragmentation of molecules. chemguide.co.ukmpg.de When an alkane is subjected to EI, it loses an electron to form a molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation through the cleavage of C-C bonds. youtube.com

For a methyl-branched alkane like this compound (molecular weight 450.87 g/mol ), the fragmentation pattern is highly diagnostic. nist.gov Cleavage occurs preferentially at the branching point, leading to the formation of stable secondary carbocations. chemguide.co.uk The analysis of the resulting fragment ions allows for the precise determination of the methyl group's position along the carbon chain.

The EI mass spectrum of this compound will show a molecular ion peak at m/z 450. The key diagnostic fragments arise from the cleavage of the bonds adjacent to the tertiary carbon at the C-13 position.

The table below summarizes the expected key fragmentation ions for this compound in an EI-MS spectrum.

| m/z (mass/charge) | Ion Structure / Origin | Significance |

| 450 | [C₃₂H₆₆]⁺• | Molecular Ion (M⁺•) |

| 435 | [M - CH₃]⁺ | Loss of a methyl group |

| 281 | [M - C₁₂H₂₅]⁺ | Cleavage at C12-C13, loss of a C₁₂H₂₅ radical |

| 211 | [M - C₁₇H₃₅]⁺ | Cleavage at C13-C14, loss of a C₁₇H₃₅ radical |

| 197 | [C₁₄H₂₉]⁺ | Fragment from cleavage at C13-C14 |

| 183 | [C₁₃H₂₇]⁺ | Fragment from cleavage at C12-C13 |

The presence and relative abundance of these specific fragment ions, particularly those resulting from cleavage around the C-13 branch point, provide conclusive evidence for the structure of this compound, distinguishing it from other isomers such as 11-methylhentriacontane (B14683835) or 15-methylhentriacontane, which would produce different sets of characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of complex molecules, including long-chain branched alkanes like this compound. In MS/MS analysis, precursor ions, often the molecular ion (M+) or a prominent fragment ion generated in the initial mass spectrometry (MS) stage, are selected and subjected to collision-induced dissociation (CID). This process induces further fragmentation, creating a product ion spectrum that provides detailed structural information.

For branched alkanes, electron ionization (EI) mass spectra are characterized by preferential fragmentation at the branching point. researchgate.net This is due to the increased stability of the resulting secondary carbocations compared to primary carbocations that would be formed from the cleavage of a straight-chain alkane. researchgate.net While a standard mass spectrum can suggest the presence of branching, it may not be sufficient to definitively identify the isomer, especially in complex mixtures where compounds may co-elute. researchgate.net

MS/MS techniques enhance the specificity of identification. By selecting a specific precursor ion, a characteristic fragmentation pattern can be obtained that is unique to the structure of the analyte. researchgate.net For this compound, the molecular ion (m/z 450.9) is often of low abundance or absent in EI-MS. researchgate.net However, prominent fragment ions resulting from cleavage at the C13-C14 bond or the C12-C13 bond, adjacent to the methyl branch, can be selected as precursor ions for MS/MS analysis.

Application of Retention Indices (Kováts Indices) and Diagnostic Ions for Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, relying solely on mass spectral data for the identification of isomers like methyl-branched alkanes can be challenging due to their similar fragmentation patterns. tuwien.at The integration of retention indices, particularly Kováts retention indices, provides an additional and orthogonal layer of information that significantly enhances the confidence of identification. rsc.org

The Kováts retention index (KI) is a relative measure of a compound's elution time, normalized to the elution times of adjacent n-alkanes. phytochemia.com This system helps to standardize retention data across different instruments and analytical conditions, making inter-laboratory comparisons more reliable. tuwien.atphytochemia.com For a given GC column and temperature program, the Kováts index of a specific compound is a highly reproducible value. phytochemia.com

In the case of this compound, its Kováts index will be between that of n-hentriacontane (C31) and n-dotriacontane (C32). The exact value depends on the polarity of the stationary phase of the GC column. pherobase.com By comparing the experimentally determined KI of an unknown peak with a database of known values, the number of potential candidates can be significantly narrowed. unl.edu

The following table summarizes the reported Kováts retention indices for this compound on various non-polar and semi-polar capillary columns.

| Kováts Index | Column Type | Reference |

| 3129 | DB-5MS | Steiner S, et al. (2006) pherobase.com |

| 3130 | OV-101 | Brophy JJ, et al. (1983) pherobase.com |

| 3130 | SE-30 | Mackley JW, et al. (1981) pherobase.com |

| 3132 | DB-5MS | Spiewok S, et al. (2006) pherobase.com |

| 3132 | HP-1 | Sullivan BT, et al. (2002) pherobase.com |

In conjunction with retention indices, the identification of diagnostic ions in the mass spectrum is crucial. For methyl-branched alkanes, the ions resulting from the cleavage at the branch point are considered diagnostic. For this compound, the key fragmentations would occur around the 13th carbon. The resulting ions, for instance, at m/z 197 and m/z 267, corresponding to the cleavage of the C12-C13 and C13-C14 bonds respectively, would be indicative of a methyl group at the C13 position. The presence of these specific ion pairs, in combination with a matching Kováts retention index, provides strong evidence for the identification of this compound. nih.gov

Spectroscopic Methods for Stereochemical Analysis (e.g., Optical Rotation)

This compound possesses a chiral center at the C-13 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-13-methylhentriacontane and (S)-13-methylhentriacontane. These enantiomers have identical physical properties such as boiling point and refractive index, but they differ in their interaction with plane-polarized light. libretexts.org This property, known as optical activity, is a key characteristic used for stereochemical analysis. pressbooks.pub

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. pressbooks.pub Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. pressbooks.pub A compound that rotates the light clockwise is termed dextrorotatory (+) and its enantiomer, which rotates the light counter-clockwise, is termed levorotatory (-). wikipedia.org

The determination of the absolute configuration of long-chain methyl-branched hydrocarbons like this compound through optical rotation presents significant challenges. The specific rotation of these molecules is often very small, typically just a few degrees. pnas.org This low specific rotation decreases as the methyl branch is located closer to the center of the long alkyl chain. pnas.org Consequently, a relatively large amount of highly purified sample is required to obtain a measurable and reliable optical rotation value, which can be a major limiting factor. pnas.org

Despite these challenges, stereochemical analysis is crucial as the biological activity of chiral molecules can be highly dependent on their stereochemistry. pnas.org In the context of insect chemical ecology, where many methyl-branched alkanes serve as pheromones or cuticular hydrocarbons, it has been found that there is often a strong stereochemical preference. pnas.org Studies on a wide range of insect-produced methyl-branched hydrocarbons have shown that they are predominantly of the (R)-configuration. pnas.org This suggests that the biosynthesis of these compounds is under stereospecific enzymatic control. pnas.org While specific optical rotation data for the enantiomers of this compound are not widely reported, it is plausible that naturally occurring samples from biological sources would also exhibit a specific stereochemistry. Advanced methods, such as asymmetric synthesis of stereochemically pure standards, are often required to definitively assign the absolute configuration of these complex molecules. pnas.org

Stereochemistry and Asymmetric Synthesis of 13 Methylhentriacontane in Chemical Ecology Research

Importance of Chirality in Semiochemical Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. For insect semiochemicals, the precise three-dimensional arrangement of atoms in a molecule can be the difference between a potent attractant and an inactive or even inhibitory compound. pnas.org Many insects possess receptors that are exquisitely sensitive to the stereochemistry of a ligand, much like a lock will only accept a key of a specific shape. Methyl-branched cuticular hydrocarbons (MBCHs), such as 13-methylhentriacontane, possess at least one chiral center at the carbon atom bearing the methyl group, meaning they can exist as two non-superimposable mirror images, or enantiomers: (R)-13-methylhentriacontane and (S)-13-methylhentriacontane.

The biological significance of this chirality has been a subject of increasing focus in chemical ecology. pnas.org While many early studies on MBCHs used racemic mixtures (a 50:50 mix of both enantiomers), it is now understood that insects often produce and respond to only one specific enantiomer. pnas.org Research has shown that for many volatile insect pheromones, one stereoisomer elicits the desired behavioral response, while the other may be biologically inert or, in some cases, act as an antagonist, disrupting communication. pnas.org

This principle extends to non-volatile contact pheromones like CHCs. The specific stereoisomer produced by an insect can encode critical information about species, sex, reproductive status, and social caste. Therefore, understanding the stereochemistry-bioactivity relationship is essential for deciphering the chemical communication channels used by insects. mdpi.com The ability to synthesize stereochemically pure isomers of compounds like this compound is paramount for these investigations.

Enantioselective Synthetic Strategies for this compound

Accessing enantiomerically pure forms of this compound requires sophisticated synthetic chemistry. Enantioselective synthesis, or asymmetric synthesis, is the process of preferentially creating one enantiomer over the other. The primary strategies for synthesizing chiral MBCHs involve either starting with a naturally chiral molecule (a chiral precursor) or using stereocontrolled reactions to build the carbon skeleton with the desired 3D geometry.

One of the most effective strategies for asymmetric synthesis is to begin with a molecule from the "chiral pool"—a collection of inexpensive, enantiomerically pure compounds available from natural sources. For the synthesis of methyl-branched alkanes, common chiral precursors include citronellal (B1669106) or related terpenes, and short-chain α-methylalkanoic acids.

A representative synthetic approach for (S)-13-methylhentriacontane could start from (R)-(+)-citronellal. The synthesis would involve several key steps:

Oxidative Cleavage: The double bond in citronellal is cleaved (e.g., through ozonolysis) to produce a shorter-chain chiral aldehyde. This aldehyde contains the crucial (R)-configured stereocenter which will ultimately become the (S)-configured center in the final product due to changes in group priorities according to Cahn-Ingold-Prelog rules.

Chain Elongation: The aldehyde is then converted into a longer-chain alcohol or alkyl halide.

Coupling Reactions: This chiral fragment is coupled with another long-chain fragment to build the full carbon backbone of hentriacontane (B1218953).

Reduction: Finally, any remaining functional groups (like esters or ketones) are fully reduced to yield the saturated hydrocarbon, (S)-13-methylhentriacontane.

By starting with the opposite enantiomer, (S)-(-)-citronellal, the same synthetic route would yield (R)-13-methylhentriacontane. This approach ensures that the stereochemistry is controlled from the outset.

Building the long carbon chain of this compound requires robust and reliable carbon-carbon bond-forming reactions. When constructing the molecule from smaller, achiral pieces, the stereochemistry at the C-13 position must be set using a stereocontrolled reaction.

Key methodologies for this purpose include:

Grignard and Organolithium Reactions: A common method involves the reaction of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) with a chiral electrophile, such as a chiral epoxide or a ketone precursor that is later resolved. For instance, a dodecyl magnesium bromide (C12) fragment could be added to a chiral epoxide derived from a C20 chain, followed by reduction.

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmnstate.edu A synthetic strategy could involve creating a chiral C13-aldehyde and reacting it with a C19-ylide. The resulting alkene is then hydrogenated to the final saturated alkane. The stereochemistry is introduced in the steps leading to the chiral aldehyde. This reaction is highly versatile and tolerant of various functional groups. organic-chemistry.org

Iterative Sequences: For very long chains, iterative reaction sequences can be employed. An example is an iterative asymmetric hydroformylation/Wittig olefination sequence, which allows for the controlled, step-wise addition of carbon units while maintaining stereochemical integrity. researchgate.net

These synthetic strategies are crucial not only for confirming the structure of the natural product but also for producing sufficient quantities of each pure enantiomer for rigorous biological testing.

Bioactivity Assays with Synthetic Stereoisomers to Elucidate Biological Specificity

With pure synthetic stereoisomers of this compound in hand, researchers can conduct bioassays to determine their specific biological functions. These assays are designed to measure behavioral or physiological responses of insects to a given chemical stimulus.

A relevant study on a constitutional isomer, 3-methylhentriacontane (B1196358), in the ant Lasius niger provides a clear example of how such assays elucidate biological specificity. Researchers tested the (R)- and (S)-enantiomers for their ability to mimic the queen's pheromone, which has two known effects: suppressing ovarian development in workers (a primer effect) and inhibiting worker-on-worker aggression (a releaser effect).

The results of these bioassays were revealing:

Ovarian Development: Both (R)- and (S)-3-methylhentriacontane, as well as the racemic mixture, were effective in suppressing the ovarian development of worker ants, suggesting that the receptors mediating this physiological response are not strictly enantioselective.

Aggression: In behavioral assays, (S)-3-methylhentriacontane was significantly more effective at suppressing aggressive behavior among workers than the (R)-enantiomer.

This demonstrates that different biological functions mediated by the same compound can have different stereochemical requirements. One function (fertility signaling) is less specific, while another (social cohesion) is highly dependent on the correct stereoisomer.

Similarly, in the parasitic wasp Lariophagus distinguendus, the contact sex pheromone includes 3-methylheptacosane (B3047540). Bioassays were conducted using dummies of aged, unattractive males coated with synthetic compounds. The key findings were:

Enantiomer Activity: Both synthetic (R)- and (S)-enantiomers of 3-methylheptacosane were able to restore the attractiveness of the dummies, eliciting courtship behavior from test males. mdpi.comresearchgate.net This indicates a lack of enantioselectivity for this specific recognition task. mdpi.comresearchgate.net

Blend Specificity: However, when other structurally similar methyl-branched alkanes or even straight-chain n-alkanes were added to the bioactive dummies, the courtship response was significantly reduced. mdpi.comresearchgate.net

Emerging Research Applications and Future Perspectives on 13 Methylhentriacontane

Development of Ecologically Based Pest Management Strategies Utilizing Semiochemicals

13-Methylhentriacontane is a component of the cuticular hydrocarbons (CHCs) present on the surface of many insects. nih.govresearchgate.net These compounds, which primarily serve to prevent desiccation, also function as critical signaling molecules, or semiochemicals, that mediate insect behavior. nih.govresearchgate.net The utilization of such behavior-modifying chemicals is a cornerstone of ecologically based Integrated Pest Management (IPM) programs, which seek to reduce reliance on conventional insecticides. plantprotection.plresearchgate.net Semiochemicals can be employed in various strategies, including monitoring, mass trapping, mating disruption, and "attract-and-kill" or "push-pull" systems. plantprotection.plplantprotection.pl

Research has highlighted the role of methyl-branched alkanes, such as this compound, as key semiochemicals in interspecific (between different species) and intraspecific (within the same species) communication. nih.govbohrium.com

Kairomonal Activity for Biological Control: In many parasitoid-host relationships, CHCs of the host insect act as contact kairomones, which are chemical cues that benefit the receiver (the parasitoid) but not the emitter (the host). nih.gov For example, the ectoparasitoid Holepyris sylvanidis uses the CHC profile of its host, the confused flour beetle (Tribolium confusum), for host recognition. bohrium.compherobase.com Studies have shown that methyl-branched alkanes are essential components of the CHC profile that allow the parasitoid to distinguish suitable hosts from non-host species. bohrium.compherobase.com This specificity can be harnessed to improve the efficacy of biological control agents by ensuring they can efficiently locate their target pests.

Pheromonal Communication: this compound can also be a component of sex or aggregation pheromones, mediating interactions between members of the same species. pherobase.comd-nb.info In the parasitoid wasp Leptopilina pacifica, cuticular hydrocarbons, including this compound, were found to elicit courtship behavior from males, indicating their role as a female sex pheromone. d-nb.info Understanding the specific components of a pest's pheromone blend is crucial for developing effective lures for monitoring traps or for creating mating disruption technologies that prevent reproduction. plantprotection.pl

The development of pest management strategies based on this compound involves its synthesis and incorporation into lures or dispensers. These tools can then be used to monitor pest populations, allowing for more precise timing of interventions, or to directly control them through mass trapping or by manipulating their behavior to reduce crop damage. plantprotection.plplantprotection.pl

Table 1: Examples of Methyl-Branched Alkanes as Semiochemicals in Pest Management

| Insect Species | Role of Methyl-Branched CHC | Semiochemical Function | Pest Management Application |

|---|---|---|---|

| Tribolium confusum (Confused flour beetle) | Host recognition cue for parasitoid Holepyris sylvanidis. bohrium.compherobase.com | Kairomone | Enhancing biological control efficacy. |

| Leptopilina pacifica (Parasitoid wasp) | Component of female sex pheromone. d-nb.info | Pheromone | Potential for monitoring and mating disruption of related pest species. |

| Various Stored-Product Beetles | Component of aggregation pheromones. | Pheromone | Lures for monitoring traps and mass trapping. plantprotection.pl |

Chemo-taxonomic and Phylogenetic Studies Based on CHC Profiles

Chemotaxonomy utilizes the chemical constituents of organisms to classify them and understand their evolutionary relationships. nih.gov Cuticular hydrocarbon profiles have proven to be a powerful tool in insect taxonomy, providing a set of characters that can supplement traditional morphological and molecular methods. mdpi.comresearchgate.net The composition of CHCs, including the presence and relative abundance of specific compounds like this compound, is often species-specific and can even vary between sexes, populations, and developmental stages. tandfonline.comnih.gov

The analysis of CHC profiles, typically performed using gas chromatography-mass spectrometry (GC-MS), provides a chemical "fingerprint" for a given insect. nih.gov This fingerprint is based on a complex mixture of n-alkanes, methyl-branched alkanes, and alkenes. nih.gov Variations in these profiles are used to:

Differentiate Cryptic Species: Cryptic species are those that are morphologically identical but reproductively isolated. CHC profiles can often reveal consistent differences between such species where other methods fail. researchgate.net The unique blend of hydrocarbons serves as a pre-mating isolation barrier, and analyzing these differences allows taxonomists to accurately delineate species boundaries.

Support Phylogenetic Relationships: The principle of parsimony can be applied to CHC data, where shared derived chemical traits may indicate a common evolutionary history. By comparing the CHC profiles of multiple species, researchers can construct phylogenies that reflect their evolutionary relationships. mdpi.comcqu.edu.au Species with more similar CHC profiles, for instance, in the types of methyl-branching or the chain-lengths of their alkanes, are often more closely related.

Identify and Classify Genera and Species: Studies on various insect groups, such as weevils and blowflies, have demonstrated that CHC profiling can successfully distinguish between different genera and species. mdpi.comtandfonline.comcqu.edu.au For example, a principal component analysis of CHC profiles from different Gonipterini weevil species showed clear separation, supporting its use as a chemotaxonomic tool. mdpi.comcqu.edu.au

The compound this compound, as an internally branched monomethylalkane, is a common component in these profiles. Its presence, absence, or relative abundance compared to other hydrocarbons (e.g., its isomers like 11- or 15-methylhentriacontane, or other compounds like n-nonacosane) is a valuable character for taxonomic analysis. nih.gov

Table 2: Application of CHC Profiling in Insect Taxonomy

| Insect Group | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Gonipterini weevils | Differentiating genera and species. | CHC profiles were distinct among species, allowing for taxonomic separation. | mdpi.comcqu.edu.au |

| Calliphoridae (Blowflies) | Differentiating forensically important species. | Species-specific CHC profiles can be used as reliable taxonomic markers. | tandfonline.com |

| Sarcophagidae (Flesh flies) | Identification based on puparial cases. | CHC profiles from puparial cases were sufficient to differentiate four species. | nih.govresearchgate.net |

Integration with Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics)

The study of this compound and other CHCs is being advanced by the integration of multi-omics technologies, which provide a holistic view of biological systems by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.govtechscience.com This integrated approach allows researchers to connect the genetic blueprint of an organism to its chemical phenotype. mdpi.com

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.com In the context of this compound, metabolomic analyses using techniques like GC-MS or LC-MS are used to identify and quantify the full spectrum of CHCs on an insect's cuticle. mdpi.com This provides the detailed chemical profile (the "phenotype") that is used in ecological and taxonomic studies.

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in an organism to determine which genes are active and at what levels. mdpi.comscienceopen.com The biosynthesis of CHCs involves a series of enzymatic steps, including the elongation of fatty acids by elongases, desaturation by desaturases, and the final conversion to hydrocarbons. nih.gov For methyl-branched alkanes like this compound, specific methyltransferase enzymes are also required. Transcriptomic analysis of the specialized cells that produce CHCs (oenocytes) can identify the specific genes encoding these enzymes. nih.gov

By integrating metabolomic and transcriptomic data, researchers can establish direct links between gene expression and the production of specific CHCs. nih.gov For example, by comparing a species that produces this compound with one that does not, scientists can look for differences in their transcriptomes to pinpoint the candidate genes responsible for its synthesis. This approach has been used to uncover the molecular mechanisms behind the biosynthesis of other complex natural products. scienceopen.comresearchgate.net This knowledge is fundamental for understanding how CHC profiles evolve and how they might be manipulated for pest control.

Computational Chemistry and Modeling of this compound Interactions

Computational chemistry and molecular modeling are powerful tools for investigating how semiochemicals like this compound interact with biological receptors at the molecular level. nih.gov Since the function of a semiochemical depends on its recognition by specific proteins in the receiving organism, understanding this interaction is key to deciphering its biological activity. acs.org

In insects, the perception of hydrophobic molecules like CHCs often involves pheromone-binding proteins (PBPs) or odorant-binding proteins (OBPs). acs.orgnih.gov These proteins are abundant in the sensillar lymph surrounding olfactory neurons and are thought to solubilize and transport semiochemicals to the odorant receptors (ORs) located on the neuronal membrane. acs.orgnih.gov

Computational approaches can be used to:

Model Protein-Ligand Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound to the active site of a PBP or an OR. nih.gov By building a 3D model of the target protein, researchers can virtually screen how well different CHC isomers or other compounds fit, helping to explain the high specificity of insect chemoreception.

Simulate Transduction Cascades: Biophysical models can simulate the entire sequence of events in pheromone transduction, from the initial binding of the molecule to a receptor to the generation of a nerve impulse. nih.gov These models incorporate variables such as compound concentration, receptor activation, second messenger kinetics, and ion channel activity to predict the neuron's response. nih.gov

While specific computational studies on this compound are not widely published, the methodologies have been successfully applied to other insect pheromones and semiochemicals. nih.govnih.gov Such models can generate testable hypotheses about which amino acids in a receptor are crucial for binding or why a small change in the chemical structure of a CHC can lead to a complete loss of biological activity.

Unexplored Biological Roles and Environmental Dynamics of the Compound

While the roles of this compound in preventing water loss and mediating chemical communication are well-established, many aspects of its biology and environmental fate remain to be explored. nih.govresearchgate.net Future research in these areas could reveal new functions and applications for this compound.

Unexplored Biological Roles:

Antimicrobial Defense: The insect cuticle is the first line of defense against pathogens. It is possible that specific CHCs, including this compound, possess antimicrobial properties that inhibit the growth of bacteria or fungi on the cuticle surface.

Interaction with Microbiome: The surface of an insect hosts a community of microorganisms. CHCs could play a role in structuring this cuticular microbiome, potentially by promoting the growth of beneficial microbes or inhibiting pathogens. Conversely, microbes themselves might modify the insect's CHC profile, affecting its communication signals. nih.gov

Indicator of Health and Status: The CHC profile can be influenced by an insect's diet, age, and health. nih.gov Further research could investigate whether subtle changes in the abundance of this compound or related compounds could act as reliable indicators of an individual's physiological condition or social rank within a group.

Environmental Dynamics:

Environmental Persistence and Degradation: As a long-chain saturated hydrocarbon, this compound is likely quite stable. However, the dynamics of its degradation in the environment are largely unknown. Factors such as UV radiation, temperature, and microbial activity in soil or on plant surfaces could break down the compound over time, affecting the longevity of chemical trails or cues. unlv.edu

Substrate Effects on Signal Integrity: When an insect leaves a chemical trail, the CHCs are deposited onto a substrate like a leaf, soil, or grain. The physical and chemical properties of the substrate could influence the volatility and stability of the signal, thereby affecting how it is perceived by other insects. Understanding these interactions is crucial for the effective application of synthetic semiochemicals in the field.

Q & A

Q. What methodologies assess this compound’s long-term stability under varying storage conditions?

- Methodological Answer : Design accelerated aging studies with controlled variables (temperature, light, oxygen exposure). Analyze degradation products via GC-MS and track crystallinity changes using X-ray diffraction (XRD). Compare results with predictive stability models (e.g., Arrhenius equation) to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.